molecular formula C4H8ClN3 B1401634 1-Methyl-1H-imidazol-5-amine hydrochloride CAS No. 1588441-15-9

1-Methyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B1401634
CAS No.: 1588441-15-9
M. Wt: 133.58 g/mol
InChI Key: IBCVQLCVHKETTQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methyl group at the 1-position and an amine group at the 5-position of the imidazole ring, with a hydrochloride salt form to enhance its solubility and stability.

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Targets of Action

Imidazole compounds have been found to interact with various targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death .

Biochemical Pathways

Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives can inhibit the synthesis of nucleic acids, disrupting the replication and transcription processes in cells .

Pharmacokinetics

The pharmacokinetics of imidazole compounds can vary greatly depending on their specific structure. Some imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives can lead to cell death by disrupting cell membrane integrity or inhibiting the synthesis of certain proteins .

Action Environment

The action of imidazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can influence its interaction with targets .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-imidazol-5-amine hydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme catalysis and protein interactions. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with enzymes such as cytochrome P450, where it can act as an inhibitor, affecting the enzyme’s ability to metabolize substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, when this compound binds to cytochrome P450, it inhibits the enzyme’s activity by blocking the active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts such as nickel or rhodium to facilitate the cyclization and subsequent functionalization of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

1-Methyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-imidazol-5-amine hydrochloride is unique due to the presence of both a methyl and an amine group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-methylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-6-2-4(7)5;/h2-3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVQLCVHKETTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-15-9
Record name 1-Methyl-1H-imidazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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